molecular formula C12H9BrO2 B186081 8-Bromo-2-naphthoic acid, methyl ester CAS No. 168901-54-0

8-Bromo-2-naphthoic acid, methyl ester

Cat. No. B186081
M. Wt: 265.1 g/mol
InChI Key: QJIIYARFYFKVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of naphthalene and is commonly used as a building block for the synthesis of other chemicals. In

Mechanism Of Action

The mechanism of action of 8-Bromo-2-naphthoic acid, methyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of other chemicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 8-Bromo-2-naphthoic acid, methyl ester. However, it is not recommended for drug usage or dosage due to its potential side effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 8-Bromo-2-naphthoic acid, methyl ester in lab experiments is its high purity, which makes it a reliable building block for the synthesis of other chemicals. However, its potential side effects and limited information on its biochemical and physiological effects are some of the major limitations.

Future Directions

There are several future directions for the study of 8-Bromo-2-naphthoic acid, methyl ester. One of the most significant areas of research is the development of new and efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the field of material science.
Conclusion:
In conclusion, 8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is limited information available on its biochemical and physiological effects, further research is needed to explore its potential applications in various fields of scientific research.

Scientific Research Applications

8-Bromo-2-naphthoic acid, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis. It is commonly used as a building block for the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

168901-54-0

Product Name

8-Bromo-2-naphthoic acid, methyl ester

Molecular Formula

C12H9BrO2

Molecular Weight

265.1 g/mol

IUPAC Name

methyl 8-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3

InChI Key

QJIIYARFYFKVQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CC=C2Br)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2Br)C=C1

synonyms

Methyl 8-broMo-2-naphthoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (10° C.) stirred solution of NaNO2 (2.18 g, 31.5 mmol) in concentrated H2SO4 (28.3 mL) and glacial acetic acid (26.1 mL) (prepared by adding NaNO2 to cooled [10° C.] H2SO4, heating to dissolve, re-cooling and adding HOAc) was added a solution of 8-amino-2-naphthoic, methyl ester (VII) (5.72 g, 26.36 mmoles) in glacial acetic acid (88.7 mL) over 10 minutes. The resulting solution was then added slowly (over 10 minutes) to a heated (60° C.), stirred solution of CuBr (16.59 g, 43.31 mmoles) in concentrated HBr (160 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with H2O (350 mL), and filtered to give 5.8 g (yield: 83%) of 8-bromo-2-naphthoic acid, methyl ester; 1H-NMR: δ9.00 (s, 1H), 8.10 (dd, J=7.5, 1.0 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.85 (d, J=6.5 Hz, 2H), 7.40 (dd, J=8.2, 7.5 Hz, 1H), 4.05 (s, 3H).
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
28.3 mL
Type
solvent
Reaction Step One
Quantity
26.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
88.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
16.59 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

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